N-[1-(4-chlorophenyl)ethyl]propanamide
Description
N-[1-(4-Chlorophenyl)ethyl]propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 1-(4-chlorophenyl)ethyl group at the amide nitrogen. This structure confers distinct physicochemical properties, such as moderate lipophilicity (due to the chlorophenyl moiety) and a molecular weight of approximately 210.5 g/mol (calculated from its formula, C₁₁H₁₃ClNO).
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-11(14)13-8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGUYIHFXOEXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-[1-(4-chlorophenyl)ethyl]propanamide typically begins with 4-chloroacetophenone and propanamide.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[1-(4-chlorophenyl)ethyl]propanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine, using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Ethanol, dichloromethane, toluene.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(4-chlorophenyl)ethyl]propanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for developing new synthetic pathways and studying reaction mechanisms.
Biology
In biological research, this compound can be used to study the effects of chlorinated phenyl groups on biological systems. It serves as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated phenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Para-chlorofentanyl (a fentanyl analog) exhibits significant structural complexity compared to the target compound, including a piperidinyl ring and phenylethyl group, which are critical for opioid receptor binding .
Cyano-substituted derivatives (e.g., ) highlight the role of electron-withdrawing groups in altering metabolic stability and electronic properties.
Pharmacological and Regulatory Insights
- Opioid Activity : Para-chlorofentanyl’s opioid potency is absent in this compound due to the lack of a piperidinyl-phenylethyl pharmacophore, a hallmark of fentanyl analogs .
- Enzyme Inhibition : Compounds like those in (e.g., 5-substituted-1,3,4-oxadiazole derivatives) show acetylcholinesterase inhibition, suggesting that the target compound’s amide group could be optimized for similar activity.
Physicochemical Properties
- Solubility : Ionic derivatives (e.g., ) exhibit higher aqueous solubility but reduced CNS penetration compared to neutral amides.
Q & A
Q. How should researchers address variability in biological assay results?
- Standardization : Use reference standards (e.g., Cayman Chemical, ≥98% purity) and validate assay conditions (pH, temperature). Report data with SEM and n ≥ 3 replicates .
- Cross-Validation : Compare results across orthogonal assays (e.g., calcium flux vs. β-arrestin recruitment) to confirm mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
